

Omapatrilat (CAS No. 167305-00-2): A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: *Omapatrilat*

Cat. No.: *B1677282*

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An In-depth Review of the Vasopeptidase Inhibitor for Cardiovascular Research and Drug Development Professionals

Abstract

Omapatrilat (CAS No. 167305-00-2), an investigational dipeptide mimetic, represents a pioneering approach in cardiovascular therapy as a dual inhibitor of both angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP). This unique mechanism of action simultaneously targets two key enzymatic pathways involved in blood pressure regulation and cardiovascular homeostasis. By inhibiting ACE, **omapatrilat** blocks the production of the potent vasoconstrictor angiotensin II, while its inhibition of NEP leads to increased levels of vasodilatory and natriuretic peptides.^{[1][2][3]} This technical guide provides a comprehensive overview of **omapatrilat**, consolidating critical data on its chemical properties, mechanism of action, pharmacokinetics, and clinical trial outcomes. Detailed experimental protocols and visualizations of its signaling pathways are included to support further research and development in the field of cardiovascular medicine. Although **omapatrilat**'s clinical development was halted due to safety concerns, specifically an increased risk of angioedema, the wealth of data generated from its extensive study offers invaluable insights for the design of future cardiovascular drugs.^{[4][5]}

Chemical and Physical Properties

Omapatrilat, also known as BMS-186716, is a crystalline solid with the molecular formula $C_{19}H_{24}N_2O_4S_2$ and a molecular weight of 408.53 g/mol. [4][6]

Property	Value	Reference
CAS Number	167305-00-2	[6]
Molecular Formula	$C_{19}H_{24}N_2O_4S_2$	[4][6]
Molecular Weight	408.53 g/mol	[4][6]
IUPAC Name	(4S,7S,10aS)-Octahydro-4- [[[(2S)-2-mercapto-1-oxo-3- phenylpropyl]amino]-5-oxo-7H- pyrido[2,1-b][1,3]thiazepine-7- carboxylic acid	[4]
Synonyms	BMS-186716, Vanlev	[2]
Appearance	White to gray solid	[7]
Solubility	DMSO: 30 mg/mL	[6]
Storage	-20°C, protect from light, stored under nitrogen	[7]

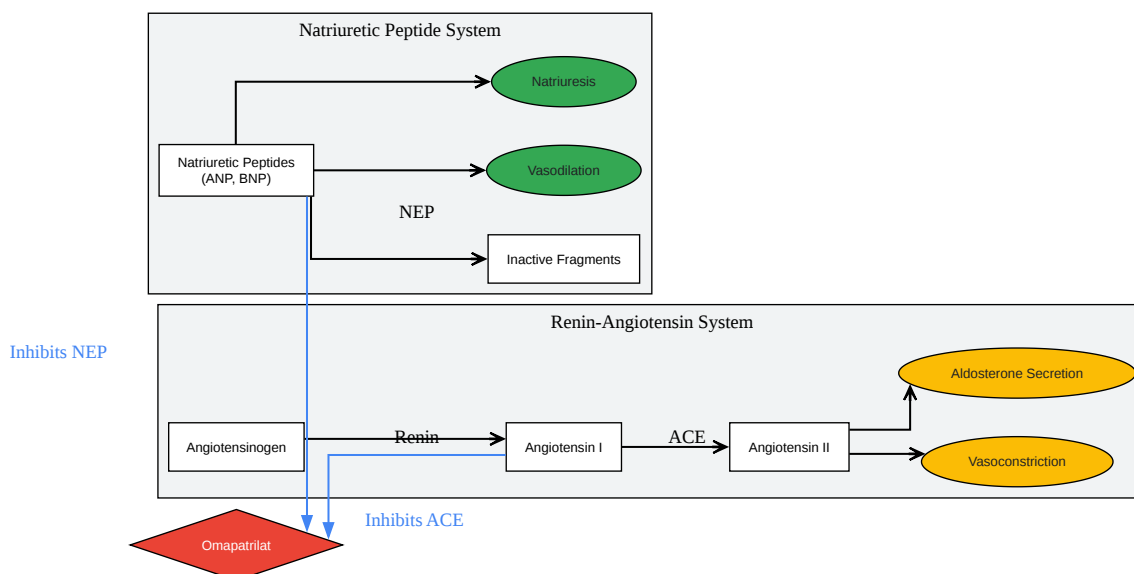
Mechanism of Action

Omapatrilat exerts its pharmacological effects through the dual inhibition of two key zinc-dependent metallopeptidases: angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP). [3] This dual action provides a synergistic approach to lowering blood pressure and improving cardiovascular function.

- **ACE Inhibition:** By inhibiting ACE, **omapatrilat** prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a reduction in blood pressure. [2][8] ACE inhibition also decreases the secretion of aldosterone, resulting in reduced sodium and water retention. [1]
- **NEP Inhibition:** NEP is responsible for the degradation of several endogenous vasoactive peptides, including natriuretic peptides (ANP, BNP), bradykinin, and adrenomedullin. [3][9] By

inhibiting NEP, **omapatrilat** increases the circulating levels of these peptides, which promote vasodilation, natriuresis, and diuresis.[1][4]

The combined effect of ACE and NEP inhibition results in a powerful antihypertensive effect that is independent of renin status and is effective across various patient demographics.[3] However, the simultaneous inhibition of both enzymes, which are involved in the metabolism of bradykinin, is believed to be responsible for the increased incidence of angioedema observed in clinical trials.[4]



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Figure 1: Omapatrilat's dual mechanism of action on the Renin-Angiotensin and Natriuretic Peptide Systems.

Pharmacokinetics

Omapatrilat is orally bioavailable and exhibits a pharmacokinetic profile suitable for once-daily dosing.[\[3\]](#)[\[10\]](#)

Parameter	Value	Reference
Bioavailability	20% - 30%	[1]
Time to Peak Plasma Concentration (tmax)	0.5 - 2 hours	[11] [12]
Effective Half-life	14 - 19 hours	[10] [11] [12]
Time to Steady State	3 - 4 days	[10] [11] [12]
Metabolism	Hepatic	[1] [2]
Food Effect	Absorption not affected by food intake	[1]

In Vitro and In Vivo Efficacy

Omapatrilat has demonstrated potent inhibitory activity against both ACE and NEP in vitro and significant antihypertensive effects in various animal models.

Assay/Model	Parameter	Value	Reference
In Vitro Enzyme Inhibition	IC ₅₀ (human ACE)	1.7 nM	[6]
IC ₅₀ (human NEP)	5.3 nM	[6]	
K _i (NEP)	8.9 nM	[10]	
K _i (ACE)	6 nM	[10]	
In Vivo Animal Models	ED ₅₀ (pressor response to Angiotensin I, normotensive rats)	0.07 µmol/kg	[6]
Mean Arterial Pressure Reduction (sodium-depleted spontaneously hypertensive rats, 30 µmol/kg)	Significant reduction	[6]	
Systolic Blood Pressure Reduction (SHRSP, 10 weeks)	230±2 mmHg to 145±3 mmHg	[13]	

Clinical Trials

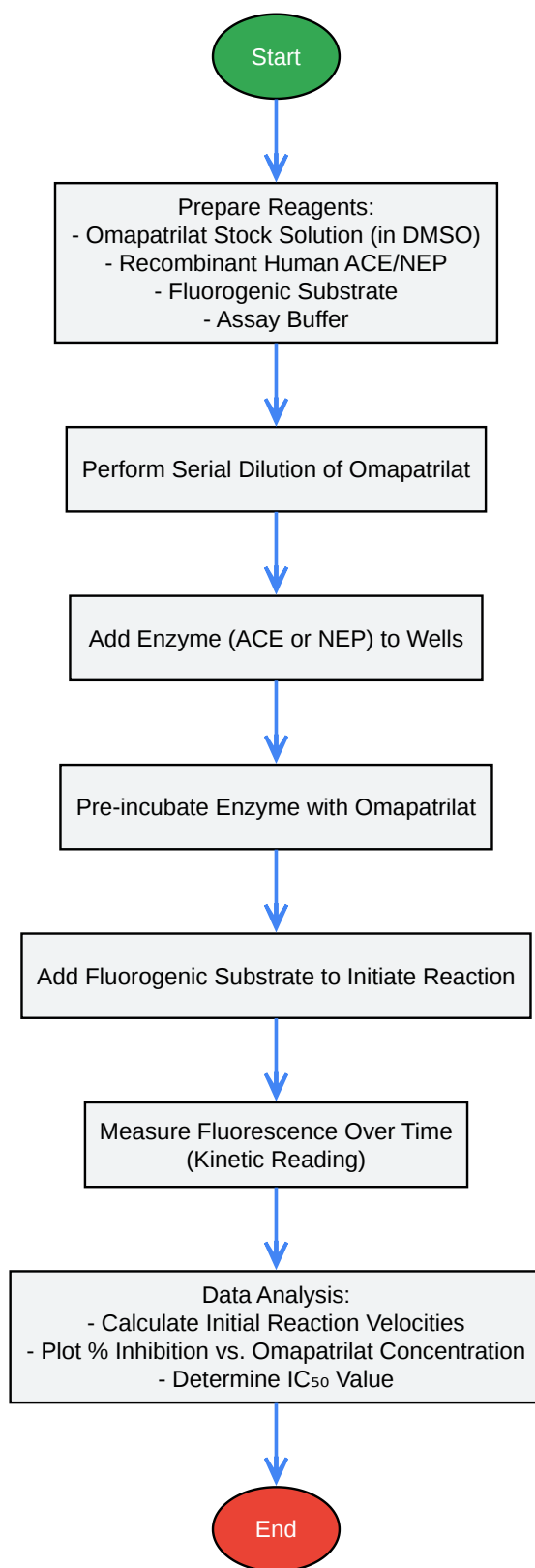
Omapatrilat underwent extensive clinical evaluation for the treatment of hypertension and heart failure. While demonstrating superior blood pressure-lowering efficacy compared to some existing therapies, its development was ultimately halted due to a higher incidence of angioedema.

Trial Name	Condition	Comparator	Key Findings	Reference
IMPRESS	Heart Failure (NYHA Class II-IV)	Lisinopril	Primary endpoint (change in exercise duration) was not significantly different.	[14]
OVERTURE	Heart Failure (NYHA Class II-IV)	Enalapril	Primary endpoint (all-cause mortality or heart failure hospitalization) did not differ significantly. Angioedema was more common with omapatrilat (0.8% vs 0.5%).	[15] [16]
OCTAVE	Hypertension	Enalapril	Omapatrilat demonstrated superior blood pressure reduction. Angioedema was significantly more frequent with omapatrilat (2.17% vs 0.68%), particularly in Black patients (5.54% vs 1.62%) and smokers (3.93% vs 0.81%).	[5] [15] [17] [18]

Experimental Protocols

In Vitro Enzyme Inhibition Assay

This protocol describes a general method for determining the in vitro inhibitory activity of **omapatrilat** against ACE and NEP.



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Figure 2: Workflow for determining the in vitro inhibitory activity of **Omapatrilat**.

Materials:

- **Omapatrilat**
- Dimethyl sulfoxide (DMSO)
- Recombinant human ACE or NEP
- Appropriate fluorogenic substrate for ACE or NEP
- Assay buffer (e.g., 100 mM Tris-HCl, 50 mM NaCl, 10 μ M ZnCl₂ for ACE; 50 mM HEPES, 140 mM NaCl, 10 mM KCl, 0.01% BSA for NEP)[19]
- 96-well black microplates
- Fluorescence plate reader

Procedure:

- Prepare **Omapatrilat** Stock Solution: Dissolve **omapatrilat** in DMSO to create a high-concentration stock solution (e.g., 10 mM).[19]
- Serial Dilutions: Perform serial dilutions of the **omapatrilat** stock solution in assay buffer to generate a range of test concentrations.
- Enzyme Preparation: Dilute the recombinant human ACE or NEP in assay buffer to the desired working concentration.
- Assay Setup: In a 96-well plate, add a small volume of each **omapatrilat** dilution. Also include wells for a positive control (enzyme without inhibitor) and a negative control (buffer only).
- Enzyme Addition and Pre-incubation: Add the diluted enzyme to each well (except the negative control) and pre-incubate for a specified time (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
- Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction.

- Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time (kinetic read).
- Data Analysis:
 - Calculate the initial reaction velocity for each concentration.
 - Determine the percent inhibition for each **omapatrilat** concentration relative to the positive control.
 - Plot the percent inhibition against the logarithm of the **omapatrilat** concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

In Vivo Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)

This protocol outlines a general procedure for evaluating the blood pressure-lowering effects of **omapatrilat** in a preclinical model of hypertension.

Materials:

- Spontaneously Hypertensive Rats (SHR)
- **Omapatrilat**
- Vehicle (e.g., sterile water or saline)
- Oral gavage needles
- Telemetry system for blood pressure monitoring or tail-cuff plethysmography equipment

Procedure:

- Animal Acclimation: Acclimate the SHR to the housing facility and handling for at least one week.
- Baseline Blood Pressure Measurement: Measure the baseline systolic and diastolic blood pressure of each rat for several consecutive days to establish a stable baseline.

- Group Assignment: Randomly assign the animals to treatment groups (e.g., vehicle control, **omapatrilat** low dose, **omapatrilat** high dose).
- Drug Administration: Administer **omapatrilat** or vehicle orally via gavage once daily for the duration of the study (e.g., several weeks).
- Blood Pressure Monitoring: Monitor blood pressure at regular intervals (e.g., daily or weekly) at a consistent time of day.
- Data Analysis:
 - Calculate the change in blood pressure from baseline for each animal.
 - Compare the mean blood pressure changes between the **omapatrilat**-treated groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA).

Synthesis

The synthesis of **omapatrilat** involves multi-step chemical processes. Biocatalytic routes have also been explored to produce chiral intermediates, improving the efficiency and stereoselectivity of the synthesis.[20] One approach involves the enzymatic conversion of 2-keto-6-hydroxyhexanoic acid to L-6-hydroxynorleucine using glutamate dehydrogenase.[20] Another developed method utilizes L-lysine epsilon-aminotransferase for the synthesis of a key intermediate.[20] A recent patent describes improved methods for the synthesis and purification of **omapatrilat**. [8]

Conclusion

Omapatrilat remains a landmark compound in cardiovascular pharmacology due to its novel dual-inhibition mechanism. The extensive research conducted on this molecule has significantly advanced our understanding of the interplay between the renin-angiotensin and natriuretic peptide systems. While its clinical application was ultimately prevented by the unacceptable risk of angioedema, the data from the **omapatrilat** clinical trial program continues to be a valuable resource for the development of safer and more effective cardiovascular therapies. The insights gained from **omapatrilat**'s journey underscore the importance of balancing efficacy with a thorough understanding of potential adverse effects, particularly when targeting multiple physiological pathways. Future research in this area will

likely focus on developing vasopeptidase inhibitors with improved safety profiles, potentially through greater selectivity or by targeting downstream effectors of these pathways.

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